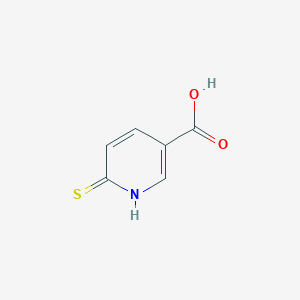

6-Mercaptonicotinic acid

Description

Derivation from Nicotinic Acid and Nicotinamide (B372718) Analogs

6-Mercaptonicotinic acid is structurally derived from nicotinic acid, also known as niacin or vitamin B3. nih.govscience.gov Nicotinic acid is a vital nutrient for the human body, serving as a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). science.gov The introduction of a mercapto group at the 6-position of the nicotinic acid structure fundamentally alters its chemical reactivity and opens up a wide array of potential applications. cymitquimica.com

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of 6,6'-dithiodinicotinic acid with a reducing agent to yield two molecules of this compound. sigmaaldrich.com

Historical Context of Thiolated Pyridine (B92270) Derivatives in Research

The study of pyridine derivatives has a long and rich history in chemistry and pharmacology. researchgate.net Pyridine, a heterocyclic organic compound, forms the core of many important molecules, including various pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The introduction of a thiol group to the pyridine ring, creating thiolated pyridine derivatives, has been a significant area of research. nih.govrsc.org These compounds have been investigated for a range of biological activities. nih.govontosight.ai The synthesis of substituted 2-mercaptonicotinic acid derivatives, for instance, has been explored for their potential as endoparasiticides in both medical and veterinary applications. google.com

Significance of the Mercapto Group in Biological and Chemical Systems

The mercapto group, also known as a thiol or sulfhydryl group, is a functional group consisting of a sulfur atom bonded to a hydrogen atom (-SH). thoughtco.combritannica.com This group imparts unique and significant reactivity to the molecules that contain it. Thiols are known for their ability to form strong bonds with metals, a property that led to the historical term "mercaptan" from the Latin "mercurio captans" (capturing mercury). wikipedia.org

In biological systems, the mercapto group is famously present in the amino acid cysteine. thoughtco.com It plays a crucial role in protein structure and function through the formation of disulfide bonds, which are essential for the folding and stability of many proteins. libretexts.org The mercapto group is also a key player in redox reactions within cells, with molecules like glutathione (B108866) utilizing their thiol groups to protect cells from oxidative damage. libretexts.org

The chemical reactivity of the mercapto group allows it to participate in a variety of reactions, including nucleophilic substitutions and the formation of disulfide bonds. cymitquimica.com This reactivity is a cornerstone of its utility in various scientific applications.

Overview of Research Trajectories: From Fundamental Chemistry to Applied Bio-nanotechnology

Research into this compound has evolved from fundamental investigations of its chemical properties to its application in cutting-edge fields like bio-nanotechnology. Initially, studies focused on its synthesis and basic reactivity. sigmaaldrich.comsigmaaldrich.com

A significant area of applied research involves the use of this compound in the development of "thiomers," which are thiolated polymers. tandfonline.comresearchgate.net Specifically, it has been covalently attached to chitosan (B1678972), a natural biopolymer, to create chitosan-6-mercaptonicotinic acid. researchgate.netacs.orgacs.org This modified chitosan exhibits enhanced mucoadhesive properties, meaning it can adhere more strongly to mucous membranes. tandfonline.comresearchgate.net This characteristic is highly desirable for oral drug delivery, as it can increase the residence time of a drug formulation at the site of absorption, potentially improving its bioavailability. tandfonline.comresearchgate.net

Furthermore, nanoparticles formulated with chitosan-6-mercaptonicotinic acid have shown promise as vehicles for delivering peptide drugs, such as insulin (B600854), orally. tandfonline.comresearchgate.net The thiol groups on the polymer contribute to the stability of these nanoparticles through the formation of disulfide bonds. tandfonline.com Research has also focused on activating thiolated chitosans with mercaptonicotinic acid to create novel thiomers that can facilitate the transport of peptides across cellular barriers. nih.gov

Beyond drug delivery, this compound has been utilized in the fabrication of sensors and the functionalization of gold nanoparticles for the detection of heavy metal ions. sigmaaldrich.com It has also been employed in the synthesis of coordination polymers with interesting structural and magnetic properties. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWGTYCXARQFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170101 | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-07-6, 92823-43-3 | |

| Record name | 6-Mercaptonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydro-6-thioxonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Mercaptopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 6 Mercaptonicotinic Acid

Synthetic Routes for 6-Mercaptonicotinic Acid

The synthesis of this compound (6-MNA) can be achieved through several chemical pathways, primarily involving the introduction of a sulfur-containing functional group onto a pyridine (B92270) ring.

General Reaction Pathways and Conditions

A common strategy for synthesizing mercaptopyridines involves the nucleophilic substitution of a halogen on the pyridine ring with a sulfur-containing nucleophile. For instance, a general pathway involves reacting a precursor like 6-chloronicotinic acid with a sulfurating agent. A similar synthesis for the isomeric 2-mercaptonicotinic acid involves suspending 2-chloronicotinic acid with thiourea (B124793) in water and refluxing the mixture at 90°C for approximately 8 hours. guidechem.com After cooling, the product precipitates and can be isolated. guidechem.com This method represents a viable pathway for producing 6-MNA from its corresponding 6-chloro precursor. Another approach involves the use of a protected thiol, which is introduced to the pyridine backbone and later deprotected to yield the final mercapto- compound. uliege.be

Use of Specific Sulfurating Agents

The choice of sulfurating agent is critical in the synthesis of this compound.

Thiourea : Thiourea is a widely used reagent for converting halo-pyridines to their corresponding mercapto- derivatives. In a reaction for a similar compound, thiourea is reacted with 2-chloronicotinic acid to form the target product with a reported yield of 84%. guidechem.com This reagent provides a direct and effective method for introducing the thiol group.

p-Methoxybenzyl mercaptan (MBM) : This compound has been utilized as a novel sulfurating agent to introduce sulfur in a protected form. uliege.bethermofisher.comuliege.be This method is advantageous as it prevents the premature oxidation of the highly reactive thiol group during synthesis. The protecting group is typically removed in a final step to yield the desired mercaptopyridinecarboxylic acid. uliege.be

Purification and Isolation Techniques

The purification and isolation of this compound are essential to obtain a product of high purity. A common and straightforward method involves the precipitation of the product from the reaction mixture upon cooling, followed by filtration and drying. guidechem.com For derivatives and conjugates, more sophisticated techniques are employed. Dialysis is extensively used to purify polymer conjugates by removing unreacted small molecules, salts, and other impurities. researchgate.nettandfonline.comnih.gov Following dialysis, lyophilization (freeze-drying) is often performed to obtain the final product as a stable, dry powder. tandfonline.comnih.govnih.gov Standard laboratory techniques such as recrystallization and column chromatography are also applicable for the purification of the acid itself. rsc.org

Synthesis of this compound Derivatives and Conjugates

This compound serves as a versatile building block for creating various derivatives, most notably through its conjugation to biopolymers.

Formation of Thiolated Biopolymers (e.g., Chitosan-6-mercaptonicotinic Acid Conjugates)

A significant application of 6-MNA is in the thiolation of biopolymers like chitosan (B1678972) to create novel materials with specific properties. researchgate.netnih.govacs.org

The primary method for attaching 6-MNA to chitosan is through a carbodiimide-mediated reaction that forms a stable amide bond. researchgate.netnih.gov The process involves the reaction between the carboxylic acid group of 6-MNA and the primary amino groups located on the glucosamine (B1671600) subunits of the chitosan polymer. researchgate.netamazonaws.com

The synthesis is typically carried out in an aqueous environment. A detailed procedure involves first hydrating chitosan in a dilute acid solution (e.g., 1 M HCl) and then dissolving it in water to create a 1% polymer solution. amazonaws.com Separately, 6-MNA is dissolved in a dioxane-water mixture. tandfonline.comamazonaws.com The two solutions are then combined, and the pH is adjusted to approximately 5.0. tandfonline.comtandfonline.com A water-soluble carbodiimide (B86325), most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), is added to the mixture to activate the carboxylic acid groups of 6-MNA, forming an O-acylurea intermediate that then reacts with the amino groups of chitosan. tandfonline.comacs.org The reaction is allowed to proceed for several hours. tandfonline.com

A key aspect of this synthesis is the ability to control the degree of thiolation by modulating the concentration of the coupling agent, EDAC. researchgate.net Higher concentrations of EDAC lead to a greater number of thiol groups being covalently attached to the polymer chain. acs.org This allows for the fine-tuning of the final conjugate's properties. One study reported that using a higher EDAC concentration resulted in the highest quantity of immobilized ligand, achieving up to 973.80 µmol of thiol groups per gram of polymer. researchgate.netacs.org At the end of the reaction, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) may be added to reduce any disulfide bonds that may have formed during the process. tandfonline.com

The final purification of the chitosan-6-mercaptonicotinic acid conjugate is achieved through extensive dialysis against deionized water to remove unreacted 6-MNA, EDAC, and other byproducts. researchgate.nettandfonline.com The purified polymer is then typically isolated as a solid by lyophilization (freeze-drying). tandfonline.com

Table 1: Effect of EDAC Concentration on Chitosan Thiolation with this compound

This table illustrates how varying the concentration of the coupling agent EDAC impacts the amount of 6-MNA covalently bonded to chitosan, as measured by the quantity of immobilized thiol groups.

| EDAC Concentration (mM) | Immobilized Thiol Groups (µmol/g of polymer) | Reference |

|---|---|---|

| 5 | Data Not Specified | tandfonline.com |

| 10 | Data Not Specified | tandfonline.com |

| 25 | Data Not Specified | tandfonline.com |

| Not Specified (Low) | 465.12 ± 45.21 | acs.org |

| Not Specified (High) | 973.80 ± 56.32 | acs.org |

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a widely employed strategy for the derivatization of this compound. This method facilitates the formation of an amide bond between the carboxylic acid group of 6-MNA and a primary amine on a target molecule. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate then readily reacts with an amino group to form a stable amide linkage. thermofisher.com

This technique has been successfully used to covalently attach this compound to chitosan, a biopolymer. researchgate.net The resulting chitosan-6-mercaptonicotinic acid conjugate exhibits a pH-independent reactivity of its thiol groups, a desirable characteristic for mucoadhesive formulations. researchgate.net The amount of 6-MNA coupled to the polymer can be controlled by varying the concentration of the carbodiimide coupling agent. researchgate.net In some syntheses, N-hydroxysuccinimide (NHS) is used in conjunction with EDC to enhance the efficiency of the coupling reaction. nih.gov

The carbodiimide coupling methodology has also been utilized to attach a cysteine-mercaptonicotinic acid ligand to pectin, another biopolymer. nih.gov This process involves the formation of an amide bond between the primary amino group of the cysteine moiety and the carboxylic acid group of pectin. nih.gov

Ionic Gelation Methods for Nanoparticle Formation

Ionic gelation is a mild and effective method for the preparation of nanoparticles from polymers functionalized with this compound, particularly chitosan-6-mercaptonicotinic acid. tandfonline.comnih.gov This process relies on the electrostatic interactions between the positively charged amino groups of the chitosan derivative and a polyanionic crosslinking agent, such as tripolyphosphate (TPP). researchgate.net

The formation of nanoparticles occurs spontaneously when a solution of the polyanion is added to a solution of the thiolated chitosan. mdpi.com The resulting nanoparticles exhibit sizes typically in the range of 200-300 nm and possess a positive surface charge (zeta potential), which is influenced by the degree of thiol substitution on the chitosan backbone. tandfonline.comnih.gov Specifically, the zeta potential tends to decrease as the amount of 6-MNA attached to the polymer increases, due to the conversion of primary amino groups to amide substructures. tandfonline.com

An important feature of nanoparticles formed by this method is their stability. The presence of thiol groups on the nanoparticle surface allows for the formation of inter- and intramolecular disulfide bonds, which significantly enhances the stability of the particulate system. tandfonline.com This crosslinking can be further promoted by using a mild oxidizing agent like hydrogen peroxide. researchgate.net

| Nanoparticle Property | Value | Reference |

| Size Range | 200-300 nm | tandfonline.comnih.gov |

| Zeta Potential | +8 to +23 mV | tandfonline.comnih.gov |

| Stability Enhancement | Formation of disulfide bonds | tandfonline.com |

Thiol-Michael Addition Reactions

The thiol group of this compound can participate in Thiol-Michael addition reactions. This type of reaction involves the nucleophilic addition of a thiol to an activated alkene, such as a maleimide. This methodology has been mentioned as a potential strategy for the further functionalization of thiol-modified polymers, such as chitosan, after the initial attachment of a thiol-bearing ligand like this compound. mdpi.com For instance, a folate ligand could be introduced to a thiolated chitosan nanogel via a thiol-Michael addition to enhance targeting capabilities. mdpi.com

Synthesis of Unsymmetrical Monoterpenylhetaryl Disulfides Incorporating this compound Fragments

A notable application of this compound is in the synthesis of unsymmetrical monoterpenylhetaryl disulfides. mdpi.com The general procedure involves the reaction of a dihetaryl disulfide with sulfuryl chloride to form a sulfenyl chloride intermediate. This intermediate is then reacted with a monoterpene thiol to yield the unsymmetrical disulfide. mdpi.com

In a specific example, the methyl ester of 2-mercaptonicotinic acid is used as a precursor. mdpi.comresearchgate.net The resulting unsymmetrical disulfides, which incorporate a monoterpene fragment and a mercaptonicotinic acid derivative, have been synthesized in yields ranging from 48% to 88%. mdpi.comnih.gov Subsequent hydrolysis of the methyl ester group can be carried out to afford the corresponding carboxylic acids in high yields (73–95%). mdpi.comresearchgate.net

Preparation of Coordination Polymers and Metal Complexes (e.g., Copper(I), Zinc(II), Iron(III)/Iron(II))

This compound is an excellent ligand for the construction of coordination polymers and metal complexes due to its multiple potential coordination sites: the sulfur atom, the nitrogen atom of the pyridine ring, and the oxygen atoms of the carboxylate group. iucr.org

Copper(I) Complexes: Three new copper(I) coordination polymers have been synthesized using this compound (H6mna) and its disulfide derivative, 6,6'-dithiodinicotinic acid (H2dtdn). nih.govrsc.org

[Cu(6mna)]n (CP1): A 2D coordination polymer where both the nitrogen and sulfur atoms of the ligand are involved in coordinating the copper(I) ions. nih.govrsc.org

[CuCl(H6mna)(H2O)0.33]n (CP2): A 1D coordination polymer with a channel-like structure. nih.govrsc.org

{[(CuI)2H2dtdn]·MeCN}n (CP3): A 2D coordination polymer where the H2dtdn ligands bridge double ladder-like structures formed by Cu-I bonds. nih.govrsc.org The synthesis conditions, such as temperature and the presence of other reactants like copper(I) iodide, play a crucial role in determining the final structure of the coordination polymer. rsc.org

Zinc(II) Complexes: A novel two-dimensional zinc(II) coordination polymer with the formula [Zn(C6H4NO2S)2]n has been prepared. researchgate.netnih.gov In this structure, each zinc(II) atom is tetrahedrally coordinated to two sulfur atoms and two oxygen atoms from four different 6-mercaptonicotinate ligands. iucr.orgresearchgate.netnih.gov The ligand acts as a bridging bidentate, connecting two zinc(II) atoms through its sulfur and one carboxyl oxygen atom, resulting in a (4,4)-network. researchgate.netnih.gov

Iron(III)/Iron(II) Complexes: While specific examples of iron(III)/iron(II) complexes with this compound were not detailed in the provided search results, the versatile coordinating ability of 6-MNA suggests its potential to form complexes with a variety of metal ions, including iron.

Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Iron Oxide Nanoparticles)

The thiol group of this compound provides a strong anchoring point for the functionalization of metal nanoparticles, particularly gold and iron oxide nanoparticles.

Gold Nanoparticles (AuNPs): this compound can be used to functionalize gold nanoparticles through the formation of a strong gold-sulfur (Au-S) bond. researchgate.netaalto.fi This functionalization imparts stability to the nanoparticles in aqueous solutions, preventing their aggregation. aalto.firesearchgate.net The carboxylate groups of the attached 6-MNA molecules on the surface of the AuNPs can then act as binding sites for metal ions. researchgate.net

Co-functionalization of AuNPs with both this compound and L-cysteine has been shown to be particularly effective for the colorimetric detection of cadmium ions (Cd2+). researchgate.net The presence of both ligands on the nanoparticle surface leads to enhanced sensitivity and selectivity for Cd2+ compared to nanoparticles functionalized with either ligand alone. researchgate.net The aggregation of these functionalized AuNPs in the presence of Cd2+ results in a visible color change, which forms the basis of the detection method. researchgate.net

Iron Oxide Nanoparticles (IONPs): The surface of iron oxide nanoparticles can be modified to introduce various functional groups for biomedical applications. rsc.orgmdpi.com While direct functionalization with this compound was not explicitly described in the search results, the general strategies for modifying IONPs can be applied. For instance, dextran-coated iron oxide nanoparticles can be functionalized by reacting their surface hydroxyl groups with a linker molecule containing a reactive group like an epoxide. nih.gov This can introduce amine groups on the surface, which could then be coupled to the carboxylic acid of this compound using carbodiimide chemistry. Alternatively, thiolated ligands can be conjugated to the nanoparticle surface. nih.gov The ability to functionalize IONPs with targeting ligands is crucial for applications in areas like magnetic cell separation and drug delivery. rsc.org

Advanced Characterization and Analytical Techniques in 6 Mercaptonicotinic Acid Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying and characterizing 6-mercaptonicotinic acid, providing insights into its electronic transitions, functional groups, and bonding interactions.

UV-Vis spectroscopy is a valuable tool for investigating the electronic absorption properties of this compound. The formation of a host-guest complex between 6-MNA and cucurbit nyu.eduuril (CB7) has been confirmed using this technique. nih.govelsevierpure.com The UV-Vis spectrum of 6-MNA is influenced by its aggregation state, exhibiting different absorption maxima for its monomeric and dimeric forms. At a pH of 7, the dimer of 2-mercaptonicotinic acid, a related compound, shows an absorption maximum (λmax) at 241 nm, while the monomer exhibits maxima at 340.8 nm and 270 nm. researchgate.net

| Form of Mercaptonicotinic Acid Derivative | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 2-Mercaptonicotinic acid monomer | 340.8 nm, 270 nm | researchgate.net |

| 2-Mercaptonicotinic acid dimer (pH 7) | 241 nm | researchgate.net |

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the molecular structure of this compound in solution. Studies have utilized ¹H NMR to confirm the formation of host-guest complexes, such as with cucurbit nyu.eduuril (CB7). nih.govelsevierpure.com Furthermore, NMR data have been instrumental in demonstrating that the binding of metal ions, like cadmium, occurs through the carboxylic acid moiety of the molecule. nih.govresearchgate.net The PubChem database provides access to ¹H NMR spectral data for this compound. nih.gov

| Proton Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.0-9.0 | nih.gov |

| Carboxylic Acid Proton | ~12.0 | youtube.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectra of coordination polymers involving this compound and copper(I) have been recorded to understand the bonding within these structures. rsc.org The key absorption bands in the IR spectrum of a carboxylic acid include a broad O-H stretch from the carboxyl group and a strong C=O stretch. The presence of the thiol group would also give rise to a weak S-H stretching band. youtube.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | youtube.com |

| C=O (Carboxylic Acid) | Stretching | ~1700 | youtube.com |

| S-H (Thiol) | Stretching | 2550-2600 (weak) | researchgate.net |

Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is a highly sensitive technique for studying the adsorption and interaction of this compound on metal surfaces. SERS studies have revealed that 6-MNA can adsorb on gold and silver nanoparticles. researchgate.netnih.gov When adsorbed on a gold surface, the SERS spectrum of 6-MNA shows a significant enhancement and a red-shift of the ring triangle breathing mode coupled with the C-S stretching band from 1108 cm⁻¹ to 1088 cm⁻¹. researchgate.netnih.gov This indicates a chemical interaction with the gold surface. The enhancement of bands related to the nitrogen atom suggests that 6-MNA chemisorbs onto the gold substrate through both the sulfur and nitrogen atoms, adopting a near-vertical orientation. nih.govconicet.gov.ar

| Vibrational Mode | Raman Shift (cm⁻¹) | SERS Shift (on Au) (cm⁻¹) | Reference |

|---|---|---|---|

| Ring triangle breathing & C-S stretch | 1108 | 1088 | researchgate.netnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound research, XPS has been used to confirm the presence of expected elements in their respective chemical environments when the molecule is immobilized on a surface. researchgate.net For instance, in studies involving copper complexes of this compound, XPS can provide information on the oxidation state of the copper ion. semanticscholar.org

| Element | Core Level | Typical Binding Energy (eV) | Information Provided | Reference |

|---|---|---|---|---|

| C | 1s | ~285-289 | Carbon backbone, carboxyl group | nih.gov |

| N | 1s | ~400 | Pyridine (B92270) ring | nih.gov |

| O | 1s | ~532 | Carboxyl group | nih.gov |

| S | 2p | ~164 | Thiol/thiolate group | nih.gov |

| Cu | 2p | ~932 (Cu 2p₃/₂) | Redox state in complexes | semanticscholar.org |

Electrochemical and Surface Science Characterization

The electrochemical behavior of this compound is of significant interest, particularly its ability to form self-assembled monolayers (SAMs) on metal electrodes. The electrochemical characteristics of 6-MNA SAMs on gold electrodes have been extensively studied. researchgate.net Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are used to investigate the properties of these monolayers. The ionization of the carboxyl groups within the 6-MNA monolayer has been examined, and the surface pKa was determined to be approximately 5.5. researchgate.net This value does not appear to vary with the ionic strength of the supporting electrolyte or the surface coverage of the monolayer. researchgate.net The electrochemical response of the 6-MNA modified electrode is sensitive to the charge of redox probes in the solution, with the negatively charged monolayer at higher pH favoring the electrode reaction of positively charged species. researchgate.net The surface concentration of similar aromatic thiols on gold has been estimated from reductive desorption experiments to be around 4.87 x 10⁻¹⁰ mol cm⁻². conicet.gov.ar

Voltammetry and Faradaic Impedance Analysis of Self-Assembled Monolayers (SAMs)

The electrochemical characteristics of self-assembled monolayers (SAMs) of 6-MNA on gold electrodes are extensively studied using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), often referred to as Faradaic impedance analysis. researchgate.netnih.gov These methods provide deep insights into the integrity, packing, and barrier properties of the monolayer.

In these analyses, a redox-active probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)6]3−/4−), is used in the electrolyte solution. researchgate.net The 6-MNA monolayer assembled on the gold surface acts as a barrier to electron transfer between the electrode and the redox probe. By measuring the resulting current (in CV) or impedance (in EIS) as a function of applied potential, researchers can characterize the monolayer. nih.govconicet.gov.ar

A well-formed, densely packed SAM significantly hinders the electron transfer, leading to a suppression of the characteristic redox peaks in the cyclic voltammogram. conicet.gov.ar However, studies show that monolayers of aromatic thiols like 6-MNA are seldom perfect and often behave like an array of microelectrodes, where electron transfer occurs at defect sites or "pinholes" in the layer. researchgate.netconicet.gov.ar EIS is particularly sensitive for monitoring these properties, as the charge-transfer resistance (Rct) value derived from impedance data provides a quantitative measure of the monolayer's blocking efficiency. researchgate.netconicet.gov.ar

Table 1: Electrochemical Techniques for 6-MNA SAM Characterization

| Technique | Purpose | Key Measurement | Inference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | To evaluate the blocking properties of the SAM. researchgate.netnih.gov | Peak current and potential separation of a redox probe. nih.gov | A decrease in peak current and an increase in peak separation indicate effective blocking of electron transfer. conicet.gov.ar |

| Electrochemical Impedance Spectroscopy (EIS) | To quantify the resistance of the monolayer to electron transfer. researchgate.net | Charge-transfer resistance (Rct). | A higher Rct value corresponds to a more compact and defect-free monolayer with superior blocking properties. |

Determination of Surface pKa

The 6-MNA molecule possesses a carboxylic acid group, which can be protonated or deprotonated depending on the pH of the surrounding environment. This ionization state is critical as it determines the surface charge of the monolayer and its interactions with charged species in the solution. The surface pKa, which is the pH at which half of the surface carboxylic acid groups are deprotonated, is a key parameter.

The surface pKa of 6-MNA SAMs on a gold electrode has been determined to be approximately 5.5 using voltammetric and Faradaic impedance analysis. researchgate.net This value was found to be independent of the ionic strength of the electrolyte and the surface coverage of the monolayer, suggesting that the carboxylic groups are sufficiently far apart to prevent significant in-plane electrostatic interactions. researchgate.net At a pH above the surface pKa, the monolayer becomes negatively charged due to the deprotonation of the carboxylic acid groups (-COOH → -COO⁻). This negative charge can electrostatically repel negatively charged redox probes like [Fe(CN)6]3−/4−, further inhibiting electron transfer, while attracting positively charged species. researchgate.net

Studies of Electron Transfer Blocking Properties on Electrodes

The ability of a 6-MNA monolayer to block electron transfer is a measure of its structural integrity and compactness. Assembling a 6-MNA layer on a gold electrode significantly suppresses the electrochemical response of redox probes compared to the bare electrode. researchgate.netresearchgate.net This blocking behavior is attributed to the physical barrier the monolayer presents, preventing the redox molecules from reaching the electrode surface. conicet.gov.ar

Comparative studies have shown differences in the blocking properties of various thiols. For instance, one study compared the fractional surface coverage and electron transfer blocking of 11-mercaptoundecanoic acid (an aliphatic thiol), thiourea (B124793), and 6-MNA (an aromatic thiol). It was found that the aliphatic thiol formed a more ordered and compact monolayer, exhibiting the highest electron transfer blocking properties, followed by thiourea and then 6-MNA. researchgate.net The imperfect blocking of 6-MNA suggests the presence of pinholes or defects, which act as active sites for electron transfer. researchgate.netconicet.gov.ar The electrostatic properties of the 6-MNA monolayer also play a crucial role; a deprotonated, negatively charged monolayer shows a sluggish voltammetric response for negatively charged probes but favors the electrode reaction of positively charged species. researchgate.net

Physicochemical and Biocompatibility Characterization of Derivatives

Derivatives of 6-MNA, particularly polymers to which it is covalently attached, are designed to leverage its unique properties for biomedical applications. Characterization focuses on quantifying the modification, understanding the resulting material properties, and assessing their interaction with biological systems.

Quantification of Immobilized Thiol Groups

A critical step in characterizing 6-MNA-polymer conjugates, such as Chitosan-6-mercaptonicotinic acid, is to quantify the number of thiol (-SH) groups successfully immobilized on the polymer backbone. This is crucial as the density of thiol groups directly influences the material's mucoadhesive and gelling properties.

The most common method for this quantification is the Ellman's test, a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). sci-hub.se DTNB reacts with free thiol groups to release a yellow-colored anion, which can be quantified spectrophotometrically. To quantify S-protected groups, a preliminary step involving a reducing agent is necessary to cleave disulfide bonds and expose the free thiols. acs.orgresearchgate.net Studies on Chitosan-graft-6-mercaptonicotinic acid have reported the successful immobilization of a significant number of thiol groups. acs.orgnih.govresearchgate.net

Table 2: Quantification of Thiol Groups in 6-MNA Derivatives

| Polymer Derivative | Quantification Method | Amount of Immobilized Groups (μmol/g of polymer) | Source |

|---|---|---|---|

| Chitosan-6-mercaptonicotinic acid | Iodometric titration | Up to 973.80 | acs.orgnih.govresearchgate.net |

| Thiolated poly(aspartic acid)-6-MNA | Colorimetric assay | 242, 341, and 530 | researchgate.net |

| Chitosan-Cysteine-6-MNA (S-protected) | Colorimetric assay (MNA Test) | Not specified directly | acs.orgresearchgate.net |

In situ Gelling Properties and Disulfide Bond Formation at Varying pH

A key feature of polymers functionalized with 6-MNA is their ability to form hydrogels in situ. This gelation occurs through the formation of intermolecular and intramolecular disulfide bonds (-S-S-) between the thiol groups on the polymer chains via oxidation. acs.orgresearchgate.net This property is highly dependent on the pH of the medium, which influences the reactivity of the thiol groups.

For most thiols, reactivity increases at a pH above their pKa as the thiol group deprotonates to the more nucleophilic thiolate anion (-S⁻). basicmedicalkey.com However, derivatives of 6-MNA exhibit a distinct advantage. Chitosan-6-mercaptonicotinic acid has demonstrated the ability to form gels across various pH ranges, with studies showing that the reactivity of its thiol groups is comparable at both acidic (pH 3) and near-neutral (pH 6.8) conditions. acs.orgnih.govresearchgate.net This pH-independent reactivity is attributed to the electronic properties of the aromatic ring in 6-MNA. basicmedicalkey.com This allows for the formation of stable gels in different physiological environments, such as the stomach or intestine. tandfonline.com

Mucoadhesion Studies (e.g., using Chitosan-6-mercaptonicotinic Acid)

The mucoadhesive properties of 6-MNA derivatives are a direct consequence of the reactive thiol groups. These polymers, often termed "thiomers," can form covalent disulfide bonds with cysteine-rich domains of mucin glycoproteins present in the mucus layer lining various body cavities. basicmedicalkey.comtandfonline.com This covalent bonding results in significantly stronger and more prolonged adhesion compared to non-thiolated polymers, which rely on weaker, non-covalent interactions. tandfonline.com

Table 3: Mucoadhesion of Chitosan-6-MNA Nanoparticles

| Nanoparticle Type | Adhesion Mechanism | Percentage Adhered to Mucosa (after 3h) | Improvement Factor vs. Unmodified | Source |

|---|---|---|---|---|

| Unmodified Chitosan (B1678972) | Electrostatic interactions, hydrogen bonding | 20% | 1x | tandfonline.comnih.gov |

Stability Studies of Nanoparticles (e.g., in Acidic Media)

The stability of nanoparticles, especially in the acidic environment of the stomach, is a critical factor for oral drug delivery systems. Nanoparticles formulated with chitosan-6-mercaptonicotinic acid have demonstrated enhanced stability in acidic conditions compared to those made from unmodified chitosan. tandfonline.comresearchgate.net This improved stability is attributed to the presence of thiol groups on the polymer backbone, which can form disulfide bridges, thereby reinforcing the nanoparticle structure. tandfonline.com

Hydrophobic interactions originating from the hydrophobic moieties on the chitosan-6-MNA polymer also contribute to the stabilization of the nanoparticles. tandfonline.com This dual mechanism of stabilization—disulfide bond formation and hydrophobic interactions—offers protection to the encapsulated drug from the harsh acidic environment of the stomach. tandfonline.com Studies have shown that a higher amount of thiol groups on the nanoparticle surface correlates with increased stability. tandfonline.com For instance, nanoparticles with the highest concentration of thiol groups remained stable for almost the entire duration of one experiment. tandfonline.com This intrinsic stability is crucial for protecting the therapeutic payload from degradation due to pH and enzymes. researchgate.net

Toxicity and Cytotoxicity Assessments (e.g., using Caco-2 cell line)

The biocompatibility of novel drug delivery systems is paramount. Cytotoxicity studies are routinely performed to ensure that the materials used are not harmful to cells. The Caco-2 cell line, a human colorectal adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium, is a standard model for these assessments.

Formulations involving this compound have been evaluated for their potential toxicity. In one study, nanoparticles composed of chitosan-6-mercaptonicotinic acid were found to be non-toxic to Caco-2 cells at concentrations up to 1000 μg/mL, as determined by cell viability assays. evitachem.comnih.gov Another investigation using an LDH assay also confirmed the non-toxic nature of this material in Caco-2 cells. researchgate.net In fact, research has indicated that the thiolation of chitosan nanoparticles does not increase cytotoxicity. nih.gov

Further studies have corroborated these findings, showing that insulin-loaded nanoparticles coated with a this compound-thioguanosine-chitosan conjugate exhibited no significant effects on the viability of Caco-2, HepG2 (a human liver cancer cell line), and TR146 (a human buccal carcinoma cell line) cells at concentrations ranging from 50 to 1000 μg/mL. nih.gov The majority of cytotoxicity studies on thiolated chitosan nanoparticles have utilized Caco-2 cells and have consistently reported low cytotoxicity. researchgate.net

| Formulation | Cell Line | Assay | Concentration | Result | Source |

|---|---|---|---|---|---|

| Chitosan-6-mercaptonicotinic acid nanoparticles | Caco-2 | Cell Viability Assay | Up to 1000 μg/mL | Non-toxic | evitachem.com |

| Chitosan-6-mercaptonicotinic acid | Caco-2 | LDH Assay | Not specified | Non-toxic | researchgate.net |

| Insulin-loaded MNA-TG-chitosan nanoparticles | Caco-2, HepG2, TR146 | MTT Assay | 50-1000 μg/mL | No significant effect on cell viability | nih.gov |

Drug Release Kinetics and Profiles from Formulations

A key advantage of using modified polymers like chitosan-6-mercaptonicotinic acid in drug delivery is the ability to control the release of the therapeutic agent. Formulations can be designed to exhibit sustained release profiles, which can improve patient compliance and therapeutic outcomes.

Nanoparticles fabricated from chitosan-6-MNA have been shown to provide a sustained drug release. evitachem.com Typically, these formulations exhibit an initial burst release of less than 20% within the first hour, followed by a zero-order release kinetic for up to 24 hours. evitachem.com This controlled release is partly due to the mucoadhesive properties of the thiolated chitosan, which prolongs the residence time of the formulation at the site of absorption, allowing for a more gradual release of the encapsulated drug. researchgate.net

The drug release from chitosan-based nanoparticles is also pH-sensitive. Minimal drug release is observed in the highly acidic environment of the stomach (pH 1.2), while significantly higher release occurs in the more alkaline conditions of the small intestine (pH 6.8). mdpi.com This pH-dependent release profile is beneficial for protecting acid-labile drugs and targeting their release to the intestine for optimal absorption. mdpi.com

Chromatographic and Electrophoretic Techniques

High-Performance Liquid Chromatography (HPLC) for Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the quantification and analysis of this compound and its derivatives, as well as the drugs encapsulated within formulations. It is used to determine the amount of unbound drug after nanoparticle formulation and to quantify the drug in various biological matrices.

In the context of this compound research, HPLC has been used to quantify unbound insulin (B600854) after its incorporation into chitosan nanoparticles. tandfonline.com The mobile phase for such analyses often consists of a gradient of acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). tandfonline.com

For the analysis of related mercaptopurine metabolites, HPLC with UV detection is a common method. The pre-analytical and analytical conditions, such as the use of perchloric acid for protein precipitation and dithiothreitol (B142953) (DTT) for stabilizing the thiol groups, are crucial for accurate quantification. nih.gov A typical HPLC method for quantifying 6-mercaptopurine (B1684380) and its metabolites might use a C18 reverse-phase column with a gradient mobile phase and UV detection at specific wavelengths for each analyte. scielo.br

The amount of this compound ligand bound to a polymer like chitosan can also be determined spectrophotometrically by creating a calibration curve with known concentrations of the free acid. tandfonline.comtandfonline.com

| Analyte | Column | Mobile Phase | Detection | Source |

|---|---|---|---|---|

| Unbound Insulin | Not specified | Acetonitrile and 0.1% (v/v) Trifluoroacetic acid (TFA) | Not specified | tandfonline.com |

| 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) | Not specified | Not specified | UV | nih.gov |

| 6-Thioguanine (6-TG), 6-Mercaptopurine (6-MP), and 6-Methylmercaptopurine (6-MMP) | C18 Reverse-Phase | Not specified | UV (342 nm for 6-TG, 322 nm for 6-MP, 303 nm for AMTCI corresponding to 6-MMP) | scielo.br |

Pharmacological and Biological Activities of 6 Mercaptonicotinic Acid and Its Derivatives

Antioxidant Properties and Redox Activity

The antioxidant potential of a chemical compound is largely dictated by its molecular structure and the presence of functional groups capable of interacting with reactive oxygen species (ROS). In 6-Mercaptonicotinic acid, the thiol (-SH) group, also known as a mercapto group, is the primary determinant of its predicted antioxidant and redox activities.

While direct studies on the ROS scavenging activity of this compound are not extensively detailed in current literature, the chemical nature of its mercapto group provides a strong theoretical basis for its antioxidant function. Thiols are a significant class of biological antioxidants primarily due to their ability to donate a hydrogen atom from the sulfhydryl group to neutralize free radicals. rjor.ro This action converts the thiol into a relatively stable thiyl radical (RS•), thereby quenching the chain reaction of radical-induced damage. nih.gov

The reactivity of the sulfhydryl group makes it an efficient scavenger of various ROS. rjor.ro The process involves the oxidation of the thiol group. nih.gov Initially, a two-electron oxidation of the reactive thiolate anion (RS⁻) can form a sulfenic acid intermediate (RSOH). nih.govmdpi.com This intermediate can then react with another thiol to form a disulfide bond (R-S-S-R) or undergo further oxidation to form sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, which are generally irreversible modifications. nih.govmdpi.com This ability to undergo redox cycling is central to the protective role of thiol-containing compounds against oxidative damage. rjor.ro

Cellular homeostasis is maintained by a delicate balance between the production of ROS and their neutralization by antioxidant defense systems. mdpi.com Thiol-containing molecules are integral to this balance, not only by direct scavenging but also by influencing redox-sensitive signaling pathways. mdpi.comnih.gov The endogenous glutathione (B108866) and thioredoxin systems, which are crucial for maintaining the cellular redox environment, are themselves thiol-based. mdpi.comnih.gov

Compounds with thiol groups can theoretically influence these pathways by modulating the cellular thiol-disulfide balance. This redox state is a key regulator of various cellular processes, including the activation of transcription factors and signal transduction cascades. nih.gov For example, oxidative modifications of specific cysteine thiol groups in proteins act as "redox switches" that can alter protein function and control signaling pathways. mdpi.com While specific interactions of this compound with these pathways have not been elucidated, its mercapto group suggests it could participate in cellular redox buffering, potentially influencing the network of antioxidant systems that protect cells from oxidative stress. mdpi.comnih.gov

Pharmacological Effects and Biochemical Interactions

The biological effects of this compound and its derivatives extend to interactions with cellular machinery, including enzymes and pathways involved in metabolism, cell proliferation, and adhesion.

Specific interactions of this compound with metabolic pathways remain an area of limited research. However, derivatives of the compound have been developed for specific biochemical applications. For instance, this compound has been covalently attached to chitosan (B1678972), a biopolymer, to create a novel derivative, Chitosan-graft-6-mercaptonicotinic acid. sigmaaldrich.comnih.gov This thiolated polymer exhibits enhanced mucoadhesive properties, making it a promising vehicle for oral drug delivery systems. nih.govnih.gov The reactivity of the thiol groups on this polymer conjugate was found to be consistent across different pH levels, a desirable feature for biomedical applications. nih.gov

Research into the direct effects of this compound on cellular behavior has yielded specific findings. In one study, the compound was investigated alongside its precursor, 6,6'-dithiodinicotinic acid (CPDS), for its effects on various fibroblast and melanoma cell lines. The results demonstrated a clear distinction between the two compounds. While CPDS was found to inhibit cell growth and reduce cell adhesion, its metabolite, this compound, had no such effects on the tested cell lines. nih.gov This suggests that the disulfide form (CPDS) is the active agent in modulating cell growth and adhesion, while the monomeric thiol form (this compound) is inactive in this regard. nih.gov

| Compound | Cell Lines Tested | Effect on Cell Growth | Effect on Cell Adhesion |

|---|---|---|---|

| 6,6'-dithiodinicotinic acid (CPDS) | 3T3 (murine fibroblasts), BHK (baby hamster kidney fibroblasts), F10 (murine melanoma) | Inhibition | Decrease |

| This compound | 3T3 (murine fibroblasts), BHK (baby hamster kidney fibroblasts), F10 (murine melanoma) | No Effect | No Effect |

Glucose-6-phosphate phosphohydrolase is a key enzyme in glucose homeostasis, primarily found in the liver and kidneys, where it facilitates the release of free glucose into the bloodstream. nih.gov While there is no direct evidence that this compound inhibits this enzyme, studies on its structural analogs have shown significant activity. Specifically, 2-mercaptonicotinic acid was identified as an inhibitor of glucose-6-phosphate phosphohydrolase. nih.gov In studies using isolated and perfused rat livers, the presence of 2-mercaptonicotinic acid led to increased glycogenesis and decreased glucose production, consistent with the inhibition of this enzyme. nih.gov These findings highlight that while the mercaptonicotinic acid scaffold can interact with this enzyme, the specific biological activity is dependent on the position of the mercapto group on the pyridine (B92270) ring.

Investigative Toxicology and Safety Profiles

The biocompatibility and potential toxicity of this compound have been evaluated, particularly in the context of its use in drug delivery systems. When 6-MNA is covalently attached to chitosan, a natural biopolymer, the resulting conjugate is designed to enhance the oral delivery of peptide drugs. acs.orgnih.gov Studies on these chitosan-6-MNA conjugates have demonstrated that the polymer is nontoxic in vitro. acs.org

Specifically, nanoparticles formulated from chitosan-6-mercaptonicotinic acid were assessed for toxicity and showed favorable biocompatibility. nih.gov This lack of toxicity is a crucial feature for developing safe and effective drug delivery vehicles. acs.orgnih.gov The general criteria for in vitro biocompatibility involve assessing cell behavior in response to a substance, where high biocompatibility is indicated by continued cell proliferation, normal morphology, and unchanged metabolic activity. fsinf.at

The table below summarizes findings from biocompatibility studies on 6-MNA derivatives.

| Compound/Material | Cell Line(s) | Key Findings |

| Chitosan-6-mercaptonicotinic acid conjugate | Not specified | The polymer was found to be nontoxic. acs.org |

| Chitosan-6-mercaptonicotinic acid nanoparticles | Caco-2 Cells | Characterized for toxicity among other parameters, indicating suitability for drug delivery. nih.gov |

| 6,6'-dithiodinicotinic acid (CPDS) | 3T3 (murine fibroblasts), BHK (hamster fibroblasts), F10 (murine melanoma) | Inhibited cell growth and decreased cell adhesion. nih.gov |

| This compound (6-MNA) | 3T3 (murine fibroblasts), BHK (hamster fibroblasts), F10 (murine melanoma) | Had no effect on cell growth or adhesion. nih.gov |

This table is based on the provided text and summarizes the in vitro toxicological and biocompatibility findings.

The study of systemic exposure and bioavailability is critical to understanding how a substance is absorbed, distributed, metabolized, and excreted by the body. nih.gov For this compound, much of the research in this area has focused on its application in enhancing the oral bioavailability of other drugs. nih.gov

When formulated as nanoparticles, chitosan-6-mercaptonicotinic acid has been shown to be a promising vehicle for the oral delivery of peptide drugs like insulin (B600854). nih.gov In a study using rats, the oral administration of human insulin loaded into these thiolated chitosan nanoparticles resulted in a four-fold improvement in the area under the curve (AUC) compared to nanoparticles made from unmodified chitosan. nih.gov This significant increase in bioavailability is attributed to the strong mucoadhesive properties of the chitosan-6-MNA conjugate, which allows the nanoparticles to remain attached to the mucosa for longer periods, thereby enhancing drug absorption. nih.gov

The pharmacokinetic profile of the related compound 6-mercaptopurine (B1684380) (6-MP) has been studied extensively, highlighting the importance of understanding metabolism for therapeutic efficacy and avoiding toxicity. pharmascigroup.us While direct systemic exposure and bioavailability data for 6-MNA as a standalone compound are not detailed, its role as a component in advanced drug delivery systems underscores its potential to improve the pharmacokinetic profiles of other therapeutic agents. nih.gov

Antimicrobial and Antifungal Activity Studies

While specific studies focusing solely on the antimicrobial and antifungal properties of this compound are not extensively detailed in the provided results, the broader context of natural compounds reveals a rich field of research into such activities. Fungi, for instance, produce a vast array of complex chemical compounds with high biological activity, including antibacterial and antifungal properties. mdpi.com

Compounds isolated from various fungal species have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, sesquiterpenoids from the endophytic fungus Leptosphaeria sp. XL026 have shown antifungal activity against a range of plant pathogens with Minimum Inhibitory Concentration (MIC) values between 25–100 µg/mL. mdpi.com Similarly, other fungal derivatives like pleurotin exhibit activity against Gram-positive bacteria and certain pathogenic fungi. mdpi.com

Although direct data on this compound is limited in this specific context, the chemical structure of mercaptopyridines suggests potential for biological activity that warrants further investigation in antimicrobial and antifungal screening programs.

Hypoglycemic Activity of Related Mercaptopyridinecarboxylic Acids

Several studies have investigated the hypoglycemic properties of mercaptopyridinecarboxylic acids, a class of compounds to which this compound belongs. A 1974 study synthesized a series of mercaptopyridinecarboxylic acids and evaluated their potential to lower blood glucose levels. nih.gov The research involved testing these compounds in various animal models, including rats and guinea pigs, to assess their effects on gluconeogenesis and blood glucose. nih.gov

However, research on derivatives of the related compound 3-mercaptopicolinic acid (3-MPA) has yielded mixed results. While 3-mercapto-4-methylpicolinic acid showed hypoglycemic activity, several other 4-substituted 3-mercaptopicolinic acids did not demonstrate any blood sugar-lowering effects in 48-hour fasted rats when administered orally. nih.gov

The mechanism of hypoglycemic action for related compounds often involves the inhibition of key enzymes in metabolic pathways. For example, methylenecyclopropylglycine (B50705) (MCPG), another hypoglycemic agent, was found to decrease blood glucose by inhibiting 2-methyl-(branched-chain)-acyl-CoA dehydrogenase, which is involved in beta-oxidation. researchgate.net These studies suggest that the structure-activity relationship is highly specific for mercaptopyridinecarboxylic acids and their derivatives in producing a hypoglycemic effect. nih.govnih.gov

Applications and Translational Research of 6 Mercaptonicotinic Acid Based Systems

Drug Delivery Systems

The conjugation of 6-MNA to polymers creates "thiomers," which are mucoadhesive macromolecules with thiol groups. These systems are designed to overcome significant physiological barriers, thereby improving the delivery and bioavailability of therapeutic agents.

A promising application of 6-MNA is in the formulation of thiolated chitosan (B1678972) nanoparticles for the oral delivery of peptide drugs, such as insulin (B600854). rsc.orgnih.govtandfonline.com Peptides are notoriously difficult to administer orally due to their degradation in the harsh environment of the gastrointestinal tract and poor absorption across the intestinal mucosa. tandfonline.com Nanoparticles formulated from chitosan conjugated with 6-MNA (chitosan-6-MNA) have been developed to protect these sensitive drugs and enhance their uptake. nih.govtandfonline.com These nanoparticles are typically produced using methods like ionic gelation and have been characterized as having sizes in the range of 200–300 nm with a positive zeta potential (+8 to +23 mV), which influences their interaction with biological surfaces. nih.govtandfonline.com

One of the most significant advantages of modifying chitosan with 6-MNA is the substantial improvement in its mucoadhesive properties. nih.govtandfonline.com This enhanced adhesion is primarily due to the formation of covalent disulfide bonds between the thiol groups on the polymer and cysteine-rich domains in mucus glycoproteins lining the intestinal wall. nih.gov This strong interaction significantly prolongs the residence time of the nanoparticles at the site of absorption.

Research has shown that after three hours of incubation, up to 60% of chitosan-6-MNA nanoparticles remained attached to intestinal mucosa, compared to only 20% of unmodified chitosan nanoparticles. nih.govtandfonline.com This prolonged contact time facilitates enhanced drug permeation across the epithelial barrier. Studies comparing various thiolated chitosan conjugates identified chitosan-6-MNA as the most effective in permeation enhancement. nih.govtandfonline.com This improved permeation is a critical factor in increasing the bioavailability of orally administered peptide drugs. nih.gov

| Parameter | Unmodified Chitosan Nanoparticles | Chitosan-6-MNA Nanoparticles | Reference |

|---|---|---|---|

| Mucosal Adhesion (after 3h) | 20% | 60% | nih.govtandfonline.com |

| Permeation Enhancement Rank | Lower | Highest among tested thiomers | nih.govtandfonline.com |

A common drawback of first-generation thiolated polymers is that the reactivity of their thiol groups is dependent on pH. acs.org Thiol groups are most reactive in their anionic thiolate form, which typically requires a pH above 5, limiting their effectiveness in the acidic environment of the stomach. The development of chitosan-6-MNA was specifically aimed at addressing this limitation.

The heteroaromatic structure of 6-mercaptonicotinic acid confers a non-pH-dependent reactivity to its thiol group. Research has demonstrated that the disulfide bond formation and, consequently, the gelling and mucoadhesive properties of chitosan-6-MNA occur across a wide range of pH values. The reactivity of the thiol groups was found to be in the same range at an acidic pH of 3.0 and a more neutral pH of 6.8. This consistent reactivity ensures that the polymer's beneficial properties are maintained throughout its transit through the gastrointestinal tract.

Efflux pumps, such as P-glycoprotein (P-gp), are a major barrier to the absorption of many drugs, as they actively transport therapeutic agents out of intestinal epithelial cells and back into the lumen. rsc.orgnih.gov Thiolated polymers, including chitosan-6-MNA, have been shown to possess P-gp inhibitory properties. rsc.orgacs.org This inhibition helps to increase the intracellular concentration and subsequent absorption of co-administered drugs. rsc.org

The mechanism of P-gp inhibition by these thiomers is believed to involve the interaction of the thiol groups with cysteine residues within the P-gp transmembrane domains. tandfonline.com Studies investigating the specific mechanisms of a derivative, CS-TGA-6MNA, found that the polymer's inhibitory effect was linked to a reduction in the P-gp ATPase activity and a decrease in plasma membrane fluidization. rsc.org Notably, the inhibition was not caused by changes in the expression level of P-gp or a depletion of intracellular ATP. rsc.org This targeted inhibition of efflux pump function represents another key advantage for improving the oral bioavailability of peptide drugs. rsc.orgnih.gov

The efficacy of chitosan-6-MNA nanoparticles as oral drug delivery vehicles has been validated in preclinical in vivo studies. Human insulin was used as a model peptide drug, incorporated into the nanoparticles, and administered orally to rats. nih.govtandfonline.com The results demonstrated a significant improvement in the systemic absorption of insulin compared to nanoparticles made from unmodified chitosan.

Specifically, the area under the plasma concentration-time curve (AUC) for insulin delivered via chitosan-6-MNA nanoparticles was 4-fold higher than that achieved with unmodified chitosan nanoparticles. nih.govtandfonline.com This substantial increase in bioavailability underscores the potential of this system to serve as a viable platform for the oral delivery of peptide-based therapeutics. nih.gov

| Drug | Delivery System | Improvement in Bioavailability (AUC) | Reference |

|---|---|---|---|

| Human Insulin | Chitosan-6-MNA Nanoparticles | 4-fold increase vs. Unmodified Chitosan NP | nih.govtandfonline.com |

The same properties that make 6-MNA-based systems effective for oral delivery—namely strong mucoadhesion and permeation enhancement—also make them promising candidates for other mucosal routes, such as ocular and nasal drug delivery. nih.govresearchgate.netresearchgate.netgoogle.com

For ocular delivery , mucoadhesive polymers can significantly increase the residence time of drug formulations on the surface of the eye, which is a major challenge for conventional eye drops that are rapidly cleared by blinking and tear turnover. nih.govmdpi.com Thiolated polymers like thiolated chitosan can form covalent bonds with the mucus layer of the conjunctiva, providing prolonged drug release and improved corneal permeation. nih.govresearchgate.net Patent literature describes the use of this compound in preactivated thiomers of hyaluronic acid specifically for mucoadhesive ocular delivery systems to treat conditions like glaucoma. google.com

For nasal delivery , particularly for direct nose-to-brain transport, overcoming the rapid mucociliary clearance is essential. researchgate.netmdpi.com The strong mucoadhesive nature of thiolated chitosan nanoparticles allows them to adhere to the nasal mucosa for extended periods. researchgate.netresearchgate.net An in vivo biodistribution study using thiolated chitosan nanoparticles showed a prolonged nasal residence time of up to six hours. researchgate.net Crucially, the fluorescent probe incorporated into the nanoparticles was successfully detected in the brain, demonstrating that this platform can enhance direct nose-to-brain transport and represents a promising strategy for delivering therapeutics to the central nervous system. researchgate.net

Development of Mucoadhesive Microspheres

The development of mucoadhesive microspheres represents a significant strategy in advanced drug delivery, aiming to prolong the residence time of formulations at specific mucosal sites, thereby enhancing drug absorption and bioavailability. Systems based on this compound have been investigated for their potential in creating such platforms, primarily through the modification of polymers like chitosan.

Chitosan, a natural polysaccharide, is known for its biocompatibility and biodegradability. When modified to create chitosan-6-mercaptonicotinic acid, the resulting thiolated polymer exhibits markedly improved mucoadhesive properties. This enhancement is attributed to the formation of disulfide bonds between the thiol groups of the polymer and the cysteine-rich subdomains of mucus glycoproteins.

Research into chitosan-6-mercaptonicotinic acid nanoparticles has demonstrated their strong mucoadhesive capabilities. In one study, these nanoparticles showed significantly higher retention on mucosal surfaces compared to unmodified chitosan particles. After a 3-hour incubation period, up to 60% of the thiolated chitosan nanoparticles remained attached to the mucosa, in stark contrast to only 20% of the unmodified chitosan particles. This strong adhesion translates to improved drug delivery outcomes. For instance, when insulin was incorporated into these nanoparticles and administered orally to rats, the area under the curve (AUC) of human insulin was four times greater than that achieved with unmodified chitosan nanoparticles.

While much of the detailed research has focused on nanoparticles, the principles are directly applicable to the development of microspheres. The synthesis of these mucoadhesive systems typically involves the covalent attachment of this compound to the polymer backbone. The degree of thiolation is a critical parameter that can be controlled during synthesis and directly influences the mucoadhesive strength of the resulting microspheres. A higher degree of thiol group substitution generally leads to stronger mucoadhesion. These advantageous features make chitosan-6-mercaptonicotinic acid a promising excipient for various drug delivery systems, including mucoadhesive microspheres for oral, nasal, or other mucosal applications.

Table 1: Mucoadhesion of Thiolated vs. Unmodified Chitosan Nanoparticles

| Formulation | Percentage Remaining on Mucosa (after 3 hours) |

|---|---|

| Chitosan-6-mercaptonicotinic acid nanoparticles | Up to 60% |

| Unmodified Chitosan nanoparticles | 20% |

Biosensing and Analytical Applications

Functionalization of Gold Nanoparticles for Metal Ion Detection (e.g., Cd²⁺)

Gold nanoparticles (AuNPs) functionalized with this compound (6-MNA) have been successfully employed as sensitive and selective colorimetric probes for the detection of heavy metal ions, particularly cadmium (Cd²⁺). The principle behind this application lies in the interaction between the functional groups on the surface of the AuNPs and the target metal ion, which induces aggregation of the nanoparticles and a corresponding change in their optical properties.

In a typical system, AuNPs are co-functionalized with both this compound and L-Cysteine. The thiol groups of these molecules form strong Au-S bonds, creating a stable coating on the nanoparticle surface. In the absence of the target ion, these functionalized AuNPs remain dispersed in solution, exhibiting the characteristic red color of colloidal gold. However, in the presence of Cd²⁺, the metal ions interact with the carboxyl and amino groups of the surface ligands, leading to the aggregation of the nanoparticles. This aggregation causes a shift in the surface plasmon resonance (SPR) band of the AuNPs, resulting in a visible color change from red to blue.

Research has shown that co-functionalized AuNPs exhibit a superior response to Cd²⁺ compared to nanoparticles functionalized with either 6-MNA or L-Cysteine alone. The sensitivity of these nanosensors can be optimized by adjusting parameters such as the pH of the solution and the concentrations of the functionalizing ligands and salt. Under optimal conditions, these systems can achieve a low limit of detection for Cd²⁺, on the order of 1.0 × 10⁻⁷ M. The analytical performance is typically quantified by monitoring the ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₃), which shows a linear relationship with the concentration of Cd²⁺ within a specific range. While these sensors demonstrate good selectivity for cadmium, some interference from other metal ions like lead (Pb²⁺) and copper (Cu²⁺) has been noted.

Table 2: Performance of 6-MNA/L-Cys Co-functionalized AuNPs for Cd²⁺ Detection

| Parameter | Value |

|---|---|

| Linear Detection Range | 2.0 × 10⁻⁷ to 1.7 × 10⁻⁶ M |

| Limit of Detection (LOD) | 1.0 × 10⁻⁷ M |

| Optimal pH | 10.0 |

| Interfering Ions | Pb²⁺, Cu²⁺ (slight interference) |

Fabrication of Nanowell-Based Sensors for Explosives Detection

While specific research on "nanowell-based" sensors is not extensively detailed, the application of this compound in the broader context of nanosensors for explosives detection is well-documented, particularly in the realm of Surface-Enhanced Raman Scattering (SERS). These advanced sensors leverage the unique properties of 6-MNA to achieve highly sensitive and selective detection of explosive compounds such as trinitrotoluene (TNT), cyclotrimethylenetrinitramine (RDX), and pentaerythritol (B129877) tetranitrate (PETN).

One innovative approach involves the fabrication of a flexible SERS nanosensor by self-assembling gold triangular nanoprisms (Au TNPs) onto a pressure-sensitive adhesive film. The Au TNPs provide a strong electromagnetic field enhancement, which is crucial for the SERS effect. The surface of these Au TNPs is then functionalized with a self-assembled monolayer (SAM) of this compound.

The 6-MNA monolayer serves a dual purpose. Firstly, its thiol group allows for strong and stable chemisorption onto the gold surface. Secondly, the pyridine (B92270) ring and carboxylic acid group of 6-MNA can interact with the nitro groups present in many explosive molecules through hydrogen bonding and other intermolecular forces. This interaction effectively captures and concentrates the explosive molecules at the "hot spots" on the SERS substrate, leading to a significant enhancement of their Raman signals.

These SERS nanosensors have demonstrated remarkable performance, with the ability to detect explosives at the parts-per-quadrillion level. A key advantage of this technology is its applicability to real-world scenarios, such as the detection of explosive residues from fingerprints left on surfaces. The flexibility of the adhesive film allows for efficient sample collection by simply pressing the sensor against the surface of interest. The high selectivity of these sensors is further enhanced by using chemometric analysis to distinguish between the SERS spectra of different explosives.

Electrochemical Sensors for Biomolecule Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective platform for the detection of a wide range of biomolecules. The performance of these sensors is critically dependent on the modification of the electrode surface, which is where this compound plays a key role. By forming a self-assembled monolayer (SAM) on a gold electrode, 6-MNA can tailor the electrode's properties for the selective detection of specific biomolecules.

The thiol group of 6-MNA allows it to form a stable and well-ordered monolayer on a gold surface. The exposed carboxylic acid groups of the 6-MNA molecules in the SAM can then be used for further functionalization, such as the immobilization of enzymes or antibodies. Alternatively, the charged nature of the deprotonated carboxylic acid groups at physiological pH can be exploited to control the interaction of charged biomolecules with the electrode surface.

Research has demonstrated the use of 6-MNA SAMs on gold electrodes for the selective detection of neurotransmitters like dopamine (B1211576) (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). The negatively charged surface of the 6-MNA monolayer at neutral pH can influence the electrochemical behavior of charged analytes. For instance, it has been shown to favor the electrode reaction of positively charged species while exhibiting a more sluggish response to other molecules. This selectivity is governed by a combination of electrostatic and hydrophobic interactions between the analyte and the functionalized electrode surface.

The ionization state of the carboxylic acid groups in the 6-MNA monolayer is pH-dependent, with a determined surface pKa of approximately 5.5. This property allows for the tuning of the sensor's selectivity by altering the pH of the measurement solution. By controlling the surface charge and hydrophobicity, 6-MNA-modified electrodes can be designed to selectively detect specific biomolecules in complex mixtures.

Materials Science and Supramolecular Chemistry

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

In the fields of materials science and supramolecular chemistry, this compound is a valuable ligand for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its molecular structure, featuring a pyridine nitrogen atom, a carboxylic acid group, and a thiol group, provides multiple coordination sites for metal ions, allowing for the construction of diverse and complex architectures.

The synthesis of CPs and MOFs with this compound often involves the reaction of the ligand with a metal salt, typically under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can influence the final structure and dimensionality of the resulting framework. For example, three-dimensional coordination polymers have been synthesized by reacting this compound with cadmium salts.

In some synthetic routes, in-situ reactions can occur. For instance, a two-dimensional MOF has been synthesized from the reaction of a copper salt with 6,6'-dithiodinicotinic acid, where the S-S bond is cleaved in-situ to generate the 6-mercaptonicotinate ligand that coordinates with the copper ions. The resulting framework in this case consists of two-dimensional (-Cu-S-)n planes.

The coordination versatility of this compound allows it to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The specific coordination modes can vary, involving the nitrogen of the pyridine ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the thiol group. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage and separation, and as functional materials with interesting optical and electrical properties. For example, some copper-based CPs synthesized with this compound have been shown to exhibit semiconductive behavior.

Table 3: Examples of Coordination Polymers and MOFs with this compound

| Metal Ion | Resulting Structure | Dimensionality | Notable Feature |

|---|---|---|---|

| Copper(I) | [Cu(6mna)]n | 2D | Semiconductive behavior |

| Copper(I) | [CuCl(H6mna)(H2O)0.33]n | 1D | Channel-like structure |

| Copper(I) | {[Cu₂(6-Hmna)(6-mn)]·NH₄}n | 2D | Low activation energy, high electrical conductivity |